molecular formula C18H30O4 B3142734 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid CAS No. 51146-89-5

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid

Cat. No.: B3142734
CAS No.: 51146-89-5
M. Wt: 310.4 g/mol
InChI Key: NJAYHLDXCVDTEV-UHFFFAOYSA-N
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Description

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid, often referred to as KODA, is a plant oxylipin derived from linolenic acid via the 9-lipoxygenase (9-LOX) pathway . It is a stress-mediated signaling compound produced in response to environmental challenges such as drought, heat, and osmotic stress . Its most characterized role is in the regulation of flowering; in the aquatic plant Lemna paucicostata , KODA reacts with catecholamines like norepinephrine to form strong flower-inducing compounds known as FNs . Studies in Pharbitis nil show that its endogenous levels transiently increase during flower-inductive dark periods, suggesting a broader role in photoperiod-controlled flowering . Beyond its flowering effects, KODA is metabolized in plants through specific pathways, including enantio-selective keto-reduction and β-oxidation, which are important for regulating its activity . This compound is essential for researchers investigating plant stress responses, oxylipin biosynthesis, and the chemical ecology of flowering. It is presented for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-hydroxy-10-oxooctadeca-12,15-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYHLDXCVDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718040
Record name 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-89-5
Record name 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid typically involves the oxidation of linoleic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxy and oxo groups at the desired positions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxy group.

    Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Oxidation Products: Dicarboxylic acids, additional oxo derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Esters, ethers.

Scientific Research Applications

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid, also known as (12Z,15Z)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid or (±)-KODA, is a compound with various applications in scientific research, particularly in lipid science . It is categorized under fatty acids with keto (oxy) groups .

Identifiers and Properties

Key identifiers and properties of this compound :

  • CAS Number : 51146-89-5
  • Molecular Formula : C18H30O4C_{18}H_{30}O_4
  • Molecular Weight : 310.43
  • Purity : >98%
  • Storage : Freezer
  • Physical State : Solid

Acetyl-CoA Carboxylase (ACC) Inhibitor

9-Oxooctadeca-10,12-dienoic acids, which are structurally related, have been identified as inhibitors of Acetyl-CoA Carboxylase (ACC) . ACC is an enzyme involved in fatty acid synthesis, making these compounds relevant in studies related to metabolic regulation .

Research on Oxidized Linoleic Acid Metabolites (OXLAMs)

9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized linoleic acid metabolite (OXLAM) . OXLAMs, including 9-HODE and its isomers, are involved in various biological activities and are significant in conditions of oxidative stress . Research areas include:

  • Mediators of Oxidative-Stress-Related Diseases : These compounds may contribute to tissue injury, DNA damage, and systemic dysfunctions in oxidative-stress-related diseases .
  • Mediators of Pain Perception : 9(S)-HODE, 9(R)-HODE, and 9-oxoODE act through the TRPV1 receptor, mediating acute and chronic pain induced by heat, UV light, and inflammation .
  • Contributors to Atherosclerosis : 9-HODEs stimulate the expression of interleukin 1β, which is implicated in smooth muscle cell proliferation in atherosclerosis .

Glucagon Analogue and GLP-1R/GCGR Agonist

(12Z,15Z)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid has been identified as a glucagon analogue and GLP-1R/GCGR agonist, suggesting its potential use in type 2 diabetes research .

Other Potential Applications

  • Inflammation Research : Metabolites of linoleic acid, including hydroxyoctadecadienoic acids, are relevant in studies of inflammation .
  • Flowering-Inducer FN : It has been used in cycloaddition reactions .

Mechanism of Action

The mechanism of action of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for nuclear receptors, modulating the transcription of target genes involved in lipid metabolism and inflammation. The compound’s hydroxy and oxo groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Oxo- and Hydroxy-Substituted C18 Fatty Acids

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Double Bonds Biological Role/Source Reference
9-Hydroxy-10-oxooctadeca-12,15-dienoic acid C₁₈H₃₀O₄ 9-OH, 10-oxo 12(Z),15(Z) Plant stress signaling, fungal metabolites
12-Oxophytodienoic acid (12-OPDA) C₁₈H₂₈O₃ 12-oxo, cyclopentenone 10(Z),15(Z) Jasmonic acid precursor, plant defense
9-Oxo-10,12,15-octadecatrienoic acid C₁₈H₂₈O₃ 9-oxo 10(E),12(E),15(Z) Plant oxylipin, antimicrobial activity
9-Hydroxy-10E,12E-octadecadienoic acid (9-HODE) C₁₈H₃₂O₃ 9-OH 10(E),12(E) Mammalian inflammation mediator
Densipolic acid C₁₈H₃₂O₃ 12-OH 9(Z),15(Z) Seed oil of Lesquerella species


Key Observations :

  • Position of Oxo/Hydroxy Groups: The 9-hydroxy-10-oxo configuration in (±)-KODA is distinct from 12-OPDA’s cyclopentenone ring and 9-HODE’s single hydroxyl group.
  • Double Bond Geometry : (±)-KODA’s 12(Z),15(Z) diene system contrasts with 12-OPDA’s 10(Z),15(Z) arrangement, which is critical for cyclization during jasmonate biosynthesis .
  • Biological Roles : While 12-OPDA is a jasmonate precursor , (±)-KODA is associated with algal oxidative stress responses .

Epoxy and Hydroperoxy Derivatives

Table 2: Epoxy and Hydroperoxy Analogues
Compound Name Molecular Formula Functional Groups Double Bonds Source/Role Reference
12,13-Epoxyoctadeca-9,15-dienoic acid C₁₈H₃₀O₃ 12,13-epoxy 9(Z),15(Z) Intermediate in plant oxylipin pathways
9,10-Epoxy-11-hydroxyoctadeca-12,15-dienoic acid C₁₈H₃₀O₄ 9,10-epoxy, 11-OH 12(Z),15(Z) Marine algae (Laminaria sincluirii)
(11E,15Z)-13-Hydroperoxy-9-hydroxy-10-oxooctadeca-11,15-dienoic acid C₁₈H₃₀O₆ 9-OH, 10-oxo, 13-OOH 11(E),15(Z) Fungal metabolites (oxidative products)

Key Observations :

  • Epoxy derivatives (e.g., 12,13-epoxyoctadeca-9,15-dienoic acid) are precursors in oxylipin pathways, often undergoing further oxidation or hydrolysis .
  • Hydroperoxy variants (e.g., 13-hydroperoxy-9-hydroxy-10-oxo compound) are unstable intermediates in lipid peroxidation cascades .

Biological Activity

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid (commonly referred to as 9-HODE) is a derivative of linoleic acid, characterized by a hydroxyl group at the 9-position and a keto group at the 10-position. Its molecular formula is C₁₈H₃₀O₄, with a molecular weight of approximately 310.43 g/mol. This compound is classified as a polyunsaturated fatty acid and has garnered attention due to its significant biological activities, particularly in inflammation and cellular signaling pathways.

9-HODE can undergo various chemical reactions typical of fatty acids, such as oxidation and reduction processes. The presence of the hydroxyl group allows it to participate in hydrogen bonding and can be oxidized to form corresponding ketones or aldehydes. Additionally, it can engage in esterification reactions with alcohols and amines, forming esters or amides respectively.

Inflammatory Response Modulation

9-HODE has been implicated in mediating inflammatory responses. It interacts with peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and inflammation control. This interaction can influence gene expression related to fatty acid metabolism and inflammatory responses.

Table 1: Interaction of 9-HODE with Key Biological Targets

TargetTypeRole
PPARsNuclear ReceptorRegulates lipid metabolism and inflammation
Myeloperoxidase (MPO)EnzymeModulates pro- and anti-inflammatory lipid mediators during acute inflammation
LipoxygenaseEnzymeInvolved in the metabolism of arachidonic and linoleic acids

Antioxidant Properties

Research indicates that 9-HODE exhibits antioxidant properties, which may play a role in protecting cells from oxidative stress. This property is particularly important in various physiological processes where oxidative damage is a concern.

Cancer Research

Studies have explored the potential anticancer properties of 9-HODE. For instance, it has been shown to affect cell proliferation and apoptosis in cancer cell lines. However, the exact mechanisms through which it exerts these effects require further investigation .

Case Studies

  • Inflammation in Animal Models : A study involving wild-type and MPO-knockout mice demonstrated that MPO modulates the balance of lipid mediators during acute inflammation. The presence of 9-HODE was associated with increased levels of anti-inflammatory metabolites in wild-type mice compared to MPO-KO mice .
  • Cytotoxic Activity : In vitro experiments tested the cytotoxicity of various fatty acids, including 9-HODE, against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). While 9-HODE alone showed limited activity at certain concentrations, its role as part of complex mixtures was highlighted as potentially synergistic with other bioactive compounds .

The mechanism by which 9-HODE exerts its biological effects involves its interaction with specific molecular targets. Its hydroxy and oxo groups enhance its binding affinity to nuclear receptors like PPARs, leading to modulation of gene expression involved in lipid metabolism and inflammatory pathways .

Q & A

Q. What are the primary enzymatic pathways involved in the biosynthesis of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid in plant systems?

The compound is synthesized via the octadecanoid pathway , analogous to animal eicosanoid biosynthesis. Key steps include:

  • Phospholipase A1 releases α-linolenic acid from membrane lipids.
  • 13-Lipoxygenase oxidizes α-linolenic acid to (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid.
  • Hydroperoxide dehydratase converts this intermediate into (9Z,13S,15Z)-12,13-epoxyoctadeca-9,15-dienoic acid (allene oxide).
  • Further reduction by 12-oxophytodienoate reductase and β-oxidation yields bioactive derivatives like jasmonic acid .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : For stereochemical analysis and double-bond configuration (e.g., distinguishing Z/E isomers via coupling constants) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per research-grade standards) and separate stereoisomers .
  • Mass Spectrometry (MS) : Determines molecular weight (294.43 g/mol) and fragmentation patterns. Electrospray ionization (ESI-MS) is preferred for oxygenated fatty acids .
  • Chiral Chromatography : Resolves enantiomers in marine-derived samples, critical for studying stereochemical variations .

Q. What are the recommended storage and handling protocols to maintain the stability of this compound in laboratory settings?

  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Solutions should be prepared in ethanol or chloroform to enhance solubility and stability .
  • Handling : Use gloves and protective eyewear. Avoid exposure to light, heat, and oxidizing agents, which promote decomposition into volatile aldehydes or ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound derivatives?

Discrepancies often arise from:

  • Decomposition under varying conditions : Light or thermal stress converts hydroperoxides into cyclic peroxides (e.g., 1,2-dioxanes) or low-molecular-weight flavor compounds (e.g., octa-3,5-dien-2-one) .
  • Enzyme specificity : Lipoxygenase isoforms (e.g., 9-LOX vs. 13-LOX) produce distinct regioisomers. Validate pathways using isotopic labeling (e.g., ¹⁸O) and knockout plant models .
  • Analytical limitations : Combine LC-MS/MS with deuterated internal standards to distinguish artifacts from true metabolites .

Q. What methodological considerations are critical for stereochemical analysis of this compound and its isomers in marine-derived samples?

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers like (9S,10R) vs. (9R,10S) configurations .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing optical activity with synthetic standards .
  • NMR with Shift Reagents : Europium-based reagents induce splitting in ¹H-NMR signals, resolving diastereomers in oxylipins from algae (e.g., Acrosiphonia coalita) .

Q. What experimental strategies are employed to study the interaction between this compound and cellular receptors in plant defense mechanisms?

  • Radioligand Binding Assays : Use tritium-labeled derivatives to quantify affinity for jasmonate receptors (e.g., COI1-JAZ complexes) .
  • Gene Silencing : CRISPR/Cas9 knockout of LOX or AOS genes in Arabidopsis to assess downstream defense responses .
  • Microscopy : Fluorescent probes (e.g., BODIPY-labeled analogs) track subcellular localization in plant tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
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9-Hydroxy-10-oxooctadeca-12,15-dienoic acid

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